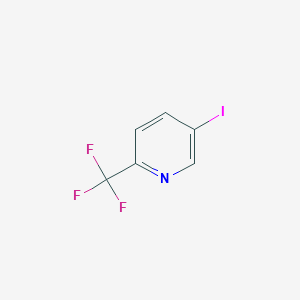

5-Iodo-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAXFWLQMVBNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670744 | |

| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873107-98-3 | |

| Record name | 5-Iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Identifying a Privileged Scaffold for Targeted Therapeutics

An In-Depth Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine: A Keystone Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase binding affinity, and modulate the physicochemical properties of a molecule.[1] When combined with a pyridine ring, a ubiquitous motif in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) core becomes a "privileged scaffold" of significant interest.[2]

This guide focuses on a particularly valuable derivative: This compound (CAS Number: 873107-98-3 ). This compound is more than a simple heterocyclic intermediate; it is a precision tool for synthetic chemists. The presence of an iodine atom at the 5-position provides a versatile handle for sophisticated cross-coupling reactions, while the 2-(trifluoromethyl)pyridine core offers the desirable electronic and metabolic properties sought in drug candidates.[3] Its primary utility lies in its role as a key building block in the synthesis of complex molecules, most notably in the rapidly advancing field of Targeted Protein Degradation (TPD).[4]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, grounded in established chemical principles and field-proven applications. We will delve into its synthesis, reactivity, and critical role in the construction of next-generation therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in a laboratory setting. The key data for this compound are summarized below.

Properties Summary

| Property | Value | Source(s) |

| CAS Number | 873107-98-3 | [5][6] |

| Molecular Formula | C₆H₃F₃IN | [5] |

| Molecular Weight | 272.99 g/mol | [6] |

| Physical Form | Solid | [5][7] |

| Purity | Typically ≥95-98% | [5][6] |

| Boiling Point (Predicted) | 203.7 ± 40.0 °C | [7] |

| Density (Predicted) | 1.974 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | -1.47 ± 0.22 | [7] |

| InChI Key | GBAXFWLQMVBNMV-UHFFFAOYSA-N | [5] |

Safety & Handling

As with any halogenated and biologically active compound, proper handling is imperative. The Globally Harmonized System (GHS) classifications are summarized below.

| Hazard Statement | Description | Precautionary Code(s) |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | P261, P280 |

| H315 | Causes skin irritation | P280 |

| H319 | Causes serious eye irritation | P305+P351+P338 |

| H335 | May cause respiratory irritation | P261, P271 |

Storage: Store in a dark, cool (2-8 °C), and dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[5][7]

Synthesis of this compound

The synthesis of trifluoromethylpyridines can be broadly approached via two main strategies: (1) a halogen exchange reaction (e.g., fluorination of a trichloromethylpyridine precursor) or (2) the construction of the pyridine ring from a building block that already contains the trifluoromethyl group.[8] The introduction of iodine onto the pyridine ring is typically achieved through electrophilic iodination.

Representative Synthesis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 3. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

- 4. iris.unito.it [iris.unito.it]

- 5. This compound | 873107-98-3 [sigmaaldrich.com]

- 6. synchem.de [synchem.de]

- 7. This compound CAS#: 873107-98-3 [m.chemicalbook.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocycles have emerged as indispensable building blocks. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable synthons, 5-Iodo-2-(trifluoromethyl)pyridine stands out as a versatile intermediate, offering a unique combination of electronic properties and reactive handles for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectroscopic characterization, and key reactions of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Molecular and Physicochemical Properties

This compound is a solid at room temperature, characterized by the presence of a strongly electron-withdrawing trifluoromethyl group at the 2-position and a versatile iodine atom at the 5-position of the pyridine ring.[2] This substitution pattern renders the pyridine core electron-deficient, significantly influencing its reactivity.

Core Structural Features

The pyridine ring is a planar, sp²-hybridized aromatic system. The key substituents that define the properties of this molecule are:

-

2-Position: Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety, which enhances the electrophilicity of the pyridine ring and increases the molecule's lipophilicity.[3]

-

5-Position: Iodine (-I) Atom: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, serving as a key site for molecular elaboration.[3][4]

The interplay of these groups dictates the molecule's reactivity, making it a valuable building block for introducing the trifluoromethylpyridine scaffold into target molecules.

Physical and Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 873107-98-3 | [5] |

| Molecular Formula | C₆H₃F₃IN | [5] |

| Molecular Weight | 272.99 g/mol | [5] |

| Physical Form | Solid | |

| Melting Point | 74-77 °C | [4] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [6] |

| Density | 1.974 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -1.47 ± 0.22 (Predicted) | [6] |

| InChI Key | GBAXFWLQMVBNMV-UHFFFAOYSA-N |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. Due to the electron-withdrawing nature of the CF₃ group and the iodine atom, these protons will be deshielded and appear at relatively high chemical shifts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms of the pyridine ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon bearing the iodine atom will show a characteristic upfield shift compared to an unsubstituted carbon.[9]

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the typical range for a CF₃ group attached to an aromatic ring, generally around -60 to -70 ppm relative to CFCl₃.[8][10][11]

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one iodine atom will also be observed.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group, typically in the range of 1100-1300 cm⁻¹.[3] Stretching vibrations for the C=N bond of the pyridine ring are expected around 1600-1650 cm⁻¹.[3]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a viable synthetic route can be extrapolated from the synthesis of its isomer, 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[7] The general strategy involves the deprotonation of a suitable precursor followed by quenching with an iodine source.

Proposed Synthetic Workflow

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Page loading... [guidechem.com]

- 3. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

- 4. This compound(873107-98-3) 1H NMR [m.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound CAS#: 873107-98-3 [m.chemicalbook.com]

- 7. Buy 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 887707-27-9 [smolecule.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

A Comprehensive Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Executive Summary: This guide provides an in-depth analysis of 5-Iodo-2-(trifluoromethyl)pyridine, a critical building block in modern synthetic chemistry. We will explore its structural and physicochemical properties, detail a validated synthetic protocol with mechanistic insights, and survey its applications in pharmaceutical and agrochemical research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Value of Fluorinated Pyridines

In contemporary drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties.[1][2] When appended to a pyridine ring—a ubiquitous scaffold in biologically active compounds—the resulting trifluoromethylpyridine (TFMP) moiety offers a powerful combination of attributes.[3][4]

The -CF3 group is highly electronegative and lipophilic, which can lead to:

-

Enhanced Metabolic Stability: By blocking sites of oxidative metabolism.[1]

-

Increased Binding Affinity: Through favorable interactions with protein targets.

-

Improved Bioavailability: By modifying membrane permeability.[1]

This compound emerges as a particularly valuable intermediate. It combines the beneficial properties of the 2-(trifluoromethyl)pyridine core with a strategically placed iodine atom at the 5-position, which serves as a versatile handle for a wide array of cross-coupling reactions. This allows for the efficient construction of complex molecular architectures, making it a sought-after component in the synthesis of novel pharmaceuticals and agrochemicals.[3][5]

Core Structural and Physicochemical Profile

The fundamental identity and properties of this compound are summarized below. Accurate knowledge of these parameters is essential for its proper handling, storage, and application in synthetic protocols.

IUPAC Name and Chemical Identifiers

-

IUPAC Name: this compound

Structural and Registration Data

| Parameter | Value | Source(s) |

| Molecular Formula | C6H3F3IN | [5][6][7] |

| Molecular Weight | 272.99 g/mol | [5][7] |

| CAS Number | 873107-98-3 | [5][7][8] |

| InChI | InChI=1S/C6H3F3IN/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H | [5] |

| InChIKey | GBAXFWLQMVBNMV-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=NC=C1I)C(F)(F)F | [5] |

Physicochemical and Handling Properties

| Parameter | Value | Source(s) |

| Physical Form | White solid | [5][8] |

| Melting Point | 74-77 °C | [5] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.974 ± 0.06 g/cm³ (Predicted) | [5][8] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Keep in a dark place. | [5][8] |

Synthesis and Mechanistic Rationale

The reliable synthesis of this compound is crucial for its availability as a building block. The most common and efficient route proceeds from its corresponding amine precursor via a well-established diazotization-iodination sequence.

Recommended Synthetic Protocol

This protocol is adapted from established methodologies for the conversion of aromatic amines to aryl iodides.[5] The starting material, 5-Amino-2-(trifluoromethyl)pyridine (CAS: 106877-33-2), is a readily available commercial product.[1]

Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine

-

Dissolve 5-Amino-2-(trifluoromethyl)pyridine (1.0 eq) in 5N Hydrochloric Acid (HCl).

-

Cool the resulting solution to -5 °C using an ice-salt bath. Maintain vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO2) (1.5 eq) in water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the internal temperature does not rise above 5 °C. The formation of nitrous acid in situ converts the primary amine into a diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 10-15 minutes to ensure complete formation of the diazonium salt intermediate.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) (1.5-2.0 eq) in water.

-

Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed as the diazonium group is displaced.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

The crude product often precipitates from the reaction mixture. It can be collected by filtration or extracted using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from amine to iodo-pyridine.

Mechanistic Causality

The choice of a Sandmeyer-type reaction is deliberate and effective. The primary aromatic amine is a poor leaving group. Conversion to a diazonium salt (-N₂⁺) via reaction with in situ generated nitrous acid creates an exceptionally good leaving group: dinitrogen gas (N₂). This facilitates nucleophilic aromatic substitution, allowing the iodide ion (I⁻) from potassium iodide to readily attack the aromatic ring and displace the diazonium group, forming the stable C-I bond.

Key Applications in Research and Development

The dual functionality of this compound—an electron-deficient pyridine ring and a reactive C-I bond—makes it a cornerstone reagent in several high-value areas.

Versatile Precursor in Cross-Coupling Reactions

The iodine substituent is an excellent leaving group for metal-catalyzed cross-coupling reactions. This enables the facile introduction of a wide variety of substituents at the 5-position of the pyridine ring, including:

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Sonogashira Coupling: Formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: Vinylation of the pyridine ring.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are fundamental to building the molecular complexity required for modern drug candidates.

Intermediate in Pharmaceuticals and Agrochemicals

The trifluoromethylpyridine motif is present in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] This compound serves as a key intermediate for synthesizing molecules targeting a range of biological pathways. Its classification as a "Protein Degrader Building Block" highlights its utility in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which require modular synthesis of complex structures.[7] The trifluoromethyl group often enhances the lipophilicity and cell permeability of the final product, which is particularly advantageous in the development of effective pesticides.[9]

Application Pathways Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 873107-98-3 [chemicalbook.com]

- 6. This compound,873107-98-3 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 873107-98-3 [chemicalbook.com]

- 9. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

Spectroscopic Data Analysis of 5-Iodo-2-(trifluoromethyl)pyridine: A Technical Guide for Researchers

Introduction: The Significance of 5-Iodo-2-(trifluoromethyl)pyridine in Modern Chemistry

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a pyridine ring, a strongly electron-withdrawing trifluoromethyl group, and a versatile iodine substituent, make it a valuable building block in the synthesis of complex organic molecules. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, while the iodo group serves as a key handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation in research and development.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative data from related structures.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the pyridine ring dictates the characteristic spectroscopic signature of this compound. The electron-withdrawing nature of the trifluoromethyl group and the iodine atom significantly influences the electron density distribution within the aromatic ring, which is reflected in the chemical shifts observed in NMR spectroscopy.

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, three distinct signals are expected in the aromatic region.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.96 | s | - |

| H-4 | 8.22 | d | 8.2 |

| H-3 | 7.47 | d | 8.2 |

| Data sourced from ChemicalBook.[1] |

-

Interpretation:

-

The downfield chemical shifts of all protons are indicative of their attachment to an electron-deficient aromatic ring.

-

The signal at 8.96 ppm is assigned to the proton at the 6-position (H-6), which is adjacent to the nitrogen atom and experiences its deshielding effect. It appears as a singlet due to the absence of adjacent protons.

-

The signals at 8.22 ppm and 7.47 ppm are assigned to the protons at the 4- and 3-positions (H-4 and H-3), respectively. They appear as doublets due to coupling with each other. The larger chemical shift of H-4 is attributed to the combined electron-withdrawing effects of the iodine and the trifluoromethyl group.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Due to the presence of the trifluoromethyl group, the carbon signals will exhibit splitting (coupling) with the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | ~148 (q) | q | ~35 |

| C-3 | ~125 | d | - |

| C-4 | ~145 | d | - |

| C-5 | ~95 | s | - |

| C-6 | ~152 | d | - |

| -CF₃ | ~122 (q) | q | ~275 |

| Predicted values based on typical chemical shifts for substituted pyridines and trifluoromethylated aromatics. |

-

Interpretation:

-

C-2 and -CF₃: The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The one-bond C-F coupling is typically very large (~275 Hz), while the two-bond coupling to the ring carbon is smaller (~35 Hz).

-

C-5: The carbon bearing the iodine atom (C-5) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift.

-

C-3, C-4, C-6: The remaining aromatic carbons will appear as doublets in a proton-coupled ¹³C NMR spectrum. Their chemical shifts are influenced by the positions of the substituents.

-

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The chemical shift of the trifluoromethyl group is a key diagnostic feature.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -65 | s |

| Predicted value relative to CFCl₃ as an external standard, based on data for similar trifluoromethylpyridines. |

-

Interpretation:

-

The trifluoromethyl group is expected to show a single resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Caption: General workflow for acquiring an IR spectrum of a solid sample.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |

| 1600-1450 | C=C and C=N stretch (aromatic ring) | Medium-Strong |

| 1350-1150 | C-F stretch (CF₃) | Strong |

| ~1100 | C-I stretch | Medium |

| Predicted values based on characteristic group frequencies. |

-

Interpretation:

-

The spectrum will be dominated by strong absorption bands in the 1350-1150 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Aromatic C-H stretching vibrations will appear at wavenumbers above 3000 cm⁻¹.

-

The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will be observed in the 1600-1450 cm⁻¹ region.

-

The C-I stretching vibration is expected to appear at a lower wavenumber, around 1100 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 273 | [M]⁺ |

| 204 | [M - CF₃]⁺ |

| 146 | [M - I]⁺ |

| 127 | [I]⁺ |

| Predicted fragmentation based on typical fragmentation pathways for halogenated and trifluoromethylated aromatic compounds. |

-

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 273, corresponding to the molecular weight of the compound.

-

A prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) is anticipated due to the facile cleavage of the C-I bond.

-

Loss of the trifluoromethyl group would result in a fragment ion at m/z 204 ([M - CF₃]⁺).

-

Loss of the iodine atom would lead to a fragment at m/z 146 ([M - I]⁺).

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

IR Sample Preparation (KBr Pellet Method)

-

Place a small amount (1-2 mg) of this compound and approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry Sample Introduction (Electron Ionization)

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint that is invaluable for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for a comprehensive structural elucidation. The electron-withdrawing trifluoromethyl group and the heavy iodine atom significantly influence the spectral features, leading to characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key spectroscopic data for this important synthetic building block.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

safety, handling, and toxicity information for 5-Iodo-2-(trifluoromethyl)pyridine.

An In-depth Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine: Safety, Handling, and Toxicity

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. The following sections provide detailed information on its properties, associated hazards, and the necessary protocols for safe handling, emergency response, and disposal. As a substituted pyridine derivative, this compound requires careful management in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a halogenated pyridine derivative used as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring both an iodine atom and a trifluoromethyl group, imparts unique reactivity.[2] Understanding its physical properties is the first step in establishing safe handling protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 873107-98-3 | [3] |

| Molecular Formula | C₆H₃F₃IN | [4] |

| Molecular Weight | 272.99 g/mol | [4][5] |

| Physical Form | Solid | |

| Melting Point | 74-77 °C | [4] |

| Boiling Point | 203.7 ± 40.0 °C (Predicted) | [4] |

| Density | 1.974 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Low solubility in water; soluble in some organic solvents. | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][5]

Table 2: GHS Hazard Classification for this compound

| Classification | Hazard Code | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

These classifications mandate specific precautionary measures to prevent exposure. The "Warning" signal word indicates a moderate level of hazard.[6]

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[7] The available data, primarily from safety data sheets, indicates the following health effects based on routes of exposure:

-

Inhalation : May cause respiratory tract irritation.[3][7] Symptoms can include coughing and wheezing.[8] Inhaling dust should be avoided.[3]

-

Skin Contact : Causes skin irritation.[3][7] Prolonged contact may lead to redness and discomfort.

-

Eye Contact : Causes serious eye irritation and potential damage.[3][7] Direct contact can result in pain and redness.

-

Ingestion : The material has not been classified as "harmful by ingestion" due to a lack of corroborating evidence.[3] However, as with any laboratory chemical, ingestion must be avoided through good hygiene practices.[3][8]

-

Chronic Effects : Long-term exposure is not thought to produce chronic adverse health effects based on animal models; nevertheless, all routes of exposure should be minimized as a matter of standard safety practice.[3]

Safe Handling, Storage, and Engineering Controls

A systematic approach to safety, incorporating a hierarchy of controls, is essential when working with this compound. The most effective measures involve engineering controls to eliminate or reduce the hazard at its source, followed by administrative controls and, finally, personal protective equipment (PPE).

References

- 1. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 2. Page loading... [wap.guidechem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound CAS#: 873107-98-3 [chemicalbook.com]

- 5. 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

A Comprehensive Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-Iodo-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, chemical properties, safe handling procedures, and significant applications, with a focus on its utility in cross-coupling reactions for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of this compound

This compound has emerged as a crucial reagent for researchers, particularly in the fields of pharmaceutical and agrochemical development.[1][2][3] Its unique structure, featuring a pyridine ring substituted with a trifluoromethyl group and an iodine atom, offers a confluence of desirable properties. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability, lipophilicity, and binding affinity of target molecules.[4][5][6] The iodine atom, on the other hand, serves as an excellent leaving group in a variety of cross-coupling reactions, enabling the facile introduction of this valuable trifluoromethylpyridine scaffold into more complex structures.[7][8] This guide aims to provide a practical and in-depth resource for scientists working with this versatile compound.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 873107-98-3 | [9][10] |

| Molecular Formula | C₆H₃F₃IN | [9][10] |

| Molecular Weight | 272.99 g/mol | [10] |

| Appearance | Solid | [9] |

| Purity | Typically ≥98% | [9][10] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [9] |

| InChI Key | GBAXFWLQMVBNMV-UHFFFAOYSA-N | [9] |

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to various research and development needs. The table below provides a summary of prominent suppliers and their typical product offerings.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | AMBH2D6F0BB4 | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |

| Oakwood Chemical | 046121 | - | 250 mg, 1 g, 5 g |

| Aladdin Scientific | - | min 98% | 10 g |

| Parchem | - | - | Inquire for details |

| Smolecule | S1900050 | - | Inquire for details |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Chemical Synthesis

The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2][3] this compound serves as a key building block for introducing this moiety, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[11][12][13] In this reaction, this compound can be coupled with a wide range of arylboronic acids or their esters to generate novel biaryl structures with potential biological activity.

Reaction Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 equiv.), followed by a degassed solvent system, typically a mixture of dioxane and water (4:1 ratio).

-

Reaction: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[12]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction allows for the introduction of an alkynyl group at the 5-position of the trifluoromethylpyridine ring, leading to the synthesis of compounds with applications in materials science and as precursors for further functionalization.

Reaction Workflow for Sonogashira Coupling:

Caption: A generalized workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as THF.

-

Catalyst and Reagent Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.), and a base such as triethylamine (2.0 equiv.).

-

Alkyne Addition: To the stirred mixture, add the terminal alkyne (1.2 equiv.) dropwise.

-

Reaction: The reaction can often proceed at room temperature but may require gentle heating (50-70 °C) to go to completion. Monitor the reaction by TLC or GC-MS.

-

Workup: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalysts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkynylated pyridine derivative.[17]

Conclusion

This compound is a high-value building block that empowers researchers to synthesize novel and complex molecules with tailored properties. Its commercial availability, coupled with well-established protocols for its use in powerful cross-coupling reactions, makes it an indispensable tool in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for scientists to confidently and safely incorporate this versatile reagent into their synthetic strategies.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.

-

Understanding Trifluoromethyl Pyridines in Pharma Synthesis. (2025, December 19). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound, min 98%, 10 grams. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

Salunke, J. K., et al. (2018). Halogen-Bond-Assisted Photoluminescence Modulation in Carbazole-Based Emitter. ResearchGate. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.

- Apesteguia, C. R., et al. (2014). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts.

-

Driver, T. G., et al. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][9]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 77(17), 7425–7437.

- Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 5027–5030.

- Novás, M., & Matos, M. J. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

PubChem. (n.d.). 5-Iodo-2-(4-(trifluoromethyl)phenyl)pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. jelsciences.com [jelsciences.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 873107-98-3 [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. rsc.org [rsc.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

The Advent and Ascendance of a Key Fluorinated Heterocycle: A Technical Guide to 5-Iodo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and fluorine-containing moieties into molecular scaffolds has become a cornerstone of rational drug design and the development of high-performance agrochemicals. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful functional group is appended to a pyridine ring, a versatile heterocyclic scaffold, the resulting trifluoromethylpyridines (TFMPs) exhibit a remarkable spectrum of biological activities. This guide delves into the discovery, history, and synthetic evolution of a particularly valuable member of this class: 5-Iodo-2-(trifluoromethyl)pyridine . While the precise moment of its first synthesis is not prominently documented in readily accessible literature, its emergence is intrinsically linked to the broader exploration of fluorinated pyridines, a field that has yielded numerous blockbuster pharmaceuticals and crop protection agents.

This technical guide, designed for the discerning researcher, will navigate the historical context of TFMPs, provide a detailed examination of the synthetic routes to this compound, and offer insights into its applications as a pivotal building block in the synthesis of complex molecules.

The Rise of Trifluoromethylpyridines: A Historical Perspective

The journey to this compound begins with the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to produce benzotrifluoride.[1] However, it was not until 1947 that the introduction of a trifluoromethyl group onto a pyridine ring was first reported, employing a similar strategy of chlorination and fluorination of picoline (methylpyridine).[1]

The initial impetus for the development of trifluoromethylpyridines was largely driven by the agrochemical industry.[1] Researchers discovered that the incorporation of the trifluoromethyl group could dramatically enhance the efficacy of herbicides and pesticides.[1] A landmark in this field was the commercialization of Fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd., the first herbicide to contain a trifluoromethylpyridine substructure.[1] The success of such compounds spurred further investigation into the synthesis and derivatization of various TFMP isomers. Prior to 1990, the focus was primarily on 3- and 5-trifluoromethyl-substituted pyridines.[1]

The pharmaceutical industry also recognized the potential of the TFMP scaffold. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding to protein targets, made these compounds attractive candidates for drug discovery programs.[2]

Synthetic Strategies for this compound: A Detailed Exploration

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical considerations. The most prevalent and practical approach involves the diazotization of an amino-substituted precursor followed by iodination, a classic transformation known as the Sandmeyer reaction.

The Sandmeyer Approach: A Reliable Pathway

The Sandmeyer reaction provides a robust and high-yielding method for the introduction of an iodo group onto the pyridine ring. The general workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methodologies for Sandmeyer reactions on aminopyridines.

Materials:

-

5-Amino-2-(trifluoromethyl)pyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Ice

-

Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and thermometer.

Procedure:

Step 1: Diazotization of 5-Amino-2-(trifluoromethyl)pyridine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve a known quantity of 5-Amino-2-(trifluoromethyl)pyridine in a solution of concentrated hydrochloric acid and water, cooled in an ice-salt bath to maintain a temperature between -5 to 0 °C.

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminopyridine hydrochloride, ensuring the temperature remains below 5 °C. The addition should be controlled to prevent a rapid evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 15-30 minutes to ensure complete formation of the diazonium salt.

Causality Behind Experimental Choices:

-

Low Temperature: The diazonium salt intermediate is unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the desired product.

-

Acidic Conditions: The presence of a strong acid like HCl is necessary for the formation of nitrous acid (from NaNO₂) in situ, which is the diazotizing agent.

Step 2: Iodination of the Diazonium Salt

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate or oil may form, and nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

To quench any unreacted iodine, add a solution of sodium thiosulfate until the dark color of iodine disappears.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validating System:

-

The evolution of nitrogen gas during the addition of the diazonium salt to the potassium iodide solution is a clear indicator that the reaction is proceeding.

-

The disappearance of the characteristic dark color of iodine upon the addition of sodium thiosulfate confirms the quenching of excess iodine.

-

The identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Alternative Synthetic Strategies

While the Sandmeyer reaction is a workhorse for this transformation, other methods for the synthesis of trifluoromethylpyridines and their halogenated derivatives have been developed, driven by the need for diverse substitution patterns and milder reaction conditions.

Sources

- 1. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the carbon-iodine bond in 5-Iodo-2-(trifluoromethyl)pyridine.

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-2-(trifluoromethyl)pyridine

Abstract

The this compound scaffold is a cornerstone in modern medicinal and agrochemical research. The strategic placement of an electron-withdrawing trifluoromethyl group and a versatile iodine atom on the pyridine ring creates a molecule primed for complex molecular synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine core is a prevalent motif in biologically active compounds.[1][2][3] This guide provides an in-depth analysis of the carbon-iodine (C-I) bond's reactivity in this molecule, focusing on its pivotal role as a handle for sophisticated, transition-metal-catalyzed cross-coupling reactions. We will explore the electronic and steric factors governing this reactivity and provide field-proven protocols and mechanistic insights for researchers in drug discovery and chemical development.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its unique electronic and steric properties. The pyridine ring, an electron-deficient (π-deficient) heterocycle, is made even more so by the powerful inductive effect of the trifluoromethyl (-CF3) group at the 2-position.[4]

-

Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 moiety significantly lowers the electron density of the entire pyridine ring. This deactivation has a profound effect on the C-I bond at the 5-position, making the carbon atom more electrophilic and susceptible to oxidative addition in catalytic cycles.

-

Pyridine Nitrogen: The nitrogen atom's lone pair is in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system.[4] Its electron-withdrawing nature further contributes to the ring's electron deficiency.

-

Carbon-Iodine Bond: The C-I bond is the longest and most polarizable of the carbon-halogen bonds.[4] This inherent weakness, combined with the electron-deficient nature of the attached pyridine ring, makes it an excellent leaving group and the preferred site for transition-metal-catalyzed cross-coupling reactions. The relative rate of oxidative addition for aryl halides typically follows the trend I > Br > Cl, making the iodo-substituted pyridine a highly reactive substrate.[5]

Caption: Electronic influences on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. These reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures under relatively mild conditions.[6] The general mechanism proceeds through a catalytic cycle involving a palladium(0) species.[7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[9][10][11]

Causality Behind Experimental Choices:

-

Catalyst: A Pd(0) source like Pd(PPh3)4 or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)2) with phosphine ligands is standard. The ligands stabilize the palladium center and modulate its reactivity.

-

Ligand: For an electron-deficient substrate like this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often chosen. They promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

-

Base: A base (e.g., K3PO4, Cs2CO3) is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step to proceed efficiently.[12]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as the base is often inorganic and requires an aqueous phase for solubility.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K3PO4, 2.0 equiv.), and a palladium catalyst system (e.g., Pd(OAc)2, 2 mol%; SPhos, 4 mol%).[13]

-

Inerting: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

-

Solvent Addition: Add a deoxygenated 2:1 mixture of toluene and water (to achieve a substrate concentration of ~0.2 M) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-phenyl-2-(trifluoromethyl)pyridine.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling aryl halides with primary or secondary amines.[8][15] It has revolutionized the synthesis of anilines and their derivatives, which are common in pharmaceuticals.[8]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered biarylphosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are essential. They prevent the formation of unreactive palladium-amine decomposition products and accelerate the reductive elimination step, which is often rate-limiting for C-N bond formation.[16]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the amide that participates in the catalytic cycle.[14]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination with Morpholine

-

Setup: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.

-

Catalyst Loading: Add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%).

-

Reagent Addition: Add this compound (1.0 equiv.), followed by morpholine (1.2 equiv.) and anhydrous toluene (~0.5 M).

-

Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 16-24 hours.

-

Workup & Purification: Follow a standard aqueous workup procedure similar to the Suzuki coupling, being mindful that the product is basic. Purification is typically achieved via column chromatography.

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. This reaction is fundamental for synthesizing arylalkynes and conjugated enynes.[17][18] It uniquely employs a dual-catalyst system.

Causality Behind Experimental Choices:

-

Palladium Catalyst: As in other couplings, a Pd(0) species facilitates the oxidative addition of the C-I bond.[19]

-

Copper(I) Co-catalyst: A copper(I) salt (typically CuI) is a hallmark of the classic Sonogashira reaction. Its role is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[17]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the alkyne and acts as the solvent.

Protocol: Sonogashira Coupling with Phenylacetylene

-

Setup: Combine this compound (1.0 equiv.), Pd(PPh3)4 (3 mol%), and copper(I) iodide (CuI, 5 mol%) in a Schlenk tube.

-

Inerting: Evacuate and backfill with an inert gas.

-

Reagent Addition: Add anhydrous triethylamine (as solvent) followed by phenylacetylene (1.1 equiv.) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (typically 4-12 hours).

-

Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with aqueous ammonium chloride to remove copper salts, then wash with brine, dry, and concentrate.

-

Purification: Purify by flash chromatography.

Other Notable Cross-Coupling Reactions

The versatility of the C-I bond extends to several other important transformations:

-

Stille Coupling: This reaction uses organotin (stannane) reagents.[10][20] A key advantage is the tolerance of organostannanes to a wide variety of functional groups. However, the high toxicity of tin compounds is a significant drawback.[20][21] The mechanism is analogous to the Suzuki coupling, involving transmetalation from tin to palladium.[20]

-

Negishi Coupling: This reaction employs organozinc reagents, which are more reactive than their boron or tin counterparts.[5][22] This heightened reactivity allows for couplings to occur under very mild conditions, but it also means the organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous techniques.[22][23]

-

Heck Coupling: While typically used to couple aryl halides with alkenes, this reaction is another viable pathway for functionalizing the 5-position.

Comparative Overview and Workflow

The choice of cross-coupling reaction depends on the desired product, functional group tolerance, and available reagents.

Table 1: Comparison of Cross-Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura | R-B(OH)2 / R-B(pin) | Pd catalyst, Ligand, Base (e.g., K3PO4) | Stable/non-toxic boron reagents; wide functional group tolerance.[10] | Base-sensitive functional groups can be problematic. |

| Buchwald-Hartwig | R2NH / RNH2 | Pd catalyst, Hindered Ligand, Strong Base (e.g., NaOtBu) | Premier method for C-N bond formation; broad amine scope.[8] | Requires strong base; sensitive to air and moisture. |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Direct and efficient route to arylalkynes.[17] | Requires terminal alkyne; copper can be difficult to remove. |

| Stille | R-Sn(Alkyl)3 | Pd catalyst, often with additives (e.g., LiCl) | High functional group tolerance; stable organotin reagents.[21] | High toxicity of organotin reagents and byproducts.[20] |

| Negishi | R-ZnX | Pd or Ni catalyst | Highly reactive organozinc reagents allow for mild conditions.[23] | Organozinc reagents are sensitive to air and moisture.[22] |

graph G { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes for each step start [label="Start:\nOven-dried Glassware", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup:\n1. Add solids (Substrate, Partner, Base, Catalyst)\n2. Seal with septum"]; inert [label="Inerting:\nEvacuate and backfill\nwith Argon (3x)"]; solvents [label="Solvent Addition:\nAdd deoxygenated\nsolvents via syringe"]; reaction [label="Reaction:\nHeat to specified temp\nwith vigorous stirring"]; monitor [label="Monitoring:\nCheck progress via\nTLC or LC-MS"]; workup [label="Aqueous Workup:\n1. Quench and dilute\n2. Separate layers\n3. Wash, dry, concentrate"]; purify [label="Purification:\nFlash Column\nChromatography"]; end [label="Finish:\nPure Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connect the nodes to show the workflow start -> setup; setup -> inert; inert -> solvents; solvents -> reaction; reaction -> monitor; monitor -> workup [label="Upon completion"]; workup -> purify; purify -> end; }

Caption: Standard experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a privileged building block whose value is unlocked through the exceptional reactivity of its carbon-iodine bond. This bond serves as a robust and versatile anchor point for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecules. A deep understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, and conditions is paramount for any scientist working in drug discovery or process development. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the synthetic power of this key intermediate to accelerate the development of next-generation pharmaceuticals and agrochemicals.

References

-

DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

FAQ. (n.d.). What is 2-Iodo-5-trifluoromethylpyridine and how is it used in organic synthesis? Retrieved from [Link]

-

Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). Retrieved from [Link]

-

NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]

-

PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

-

The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

-

Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. (2019). Retrieved from [Link]

-

Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

-

YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-(4-(trifluoromethyl)phenoxy)pyridine. Retrieved from [Link]

-

NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][24]-Fused Indole Heterocycles. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]

-

PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stille Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Stille reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Negishi Coupling | NROChemistry [nrochemistry.com]

- 23. Negishi Coupling [organic-chemistry.org]

- 24. synchem.de [synchem.de]

Methodological & Application

The Strategic Synthesis of 5-Aryl-2-(Trifluoromethyl)pyridines via Suzuki-Miyaura Coupling: An Application Guide for Medicinal Chemistry

Introduction: The Privileged Role of 5-Substituted-2-(Trifluoromethyl)pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl group (CF3), in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a pyridine ring, a ubiquitous pharmacophore, the resulting trifluoromethylpyridine core becomes a highly sought-after building block in drug discovery programs.[3][4][5] The 5-substituted-2-(trifluoromethyl)pyridine motif is a key structural component in a variety of biologically active molecules, finding applications in the development of antiviral and antitumor agents.[3][5] The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these valuable 5-aryl-2-(trifluoromethyl)pyridines, offering a versatile and efficient means to construct the critical carbon-carbon bond.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-iodo-2-(trifluoromethyl)pyridine in Suzuki-Miyaura coupling reactions, complete with detailed protocols, mechanistic insights, and troubleshooting advice.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound, forming a palladium(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom facilitates this step.

-